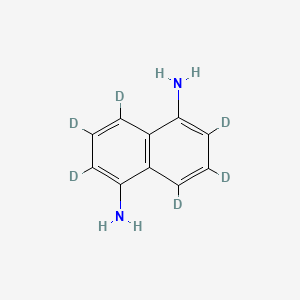

![molecular formula C16H25NO B584991 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol CAS No. 1346605-18-2](/img/structure/B584991.png)

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

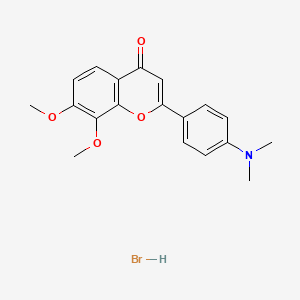

“4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” is an impurity of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant . It affects serotonergic transmission, noradrenergic systems, and dopaminergic neurotransmission .

Synthesis Analysis

The synthesis of “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” can be achieved from Venlafaxine hydrochloride .Molecular Structure Analysis

The molecular formula of “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” is C16H25NO . The molecular weight is 247.38 .Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It is hygroscopic and has a melting point of >75°C (dec.) . It is soluble in DMSO: >20mg/mL .Scientific Research Applications

Preclinical Pharmacokinetic Studies

“rac Deoxy-O-desmethyl Venlafaxine” has been used in preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase . These studies provide preliminary evidence and a near clear picture of the PK behavior of the drug and/or its dosage forms before clinical studies on humans . This helps in tailoring the dosage form according to the expected and requisite clinical behavior .

Extended-Release Solid Oral Dosage Forms Development

This compound has been used in the development of extended-release (ER) solid oral dosage forms of Venlafaxine . The data obtained from preclinical PK studies gives preliminary evidence about drug absorption rates and sites, and a possible mechanism of drug distribution, metabolism, and elimination .

Treatment of Depression Disorders

Venlafaxine, the parent compound of “rac Deoxy-O-desmethyl Venlafaxine”, is a highly prescribed and one of the safest and most effective therapeutic agents used in the treatment of different types of depression disorders worldwide .

Multiple-Reaction Monitoring (MRM) LC–MS/MS Quantitation

The compound has been used in multiple-reaction monitoring (MRM) LC–MS/MS quantitation of Venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study . The method developed for this purpose demonstrated enough reliability in simultaneously quantitating Venlafaxine and its equipotent metabolite O-desmethylvenlafaxine (ODV) in rabbit plasma .

Proteomics Research

“rac Deoxy-O-desmethyl Venlafaxine” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Joint Population Pharmacokinetic Modeling

The compound undergoes first-pass metabolism to its active metabolite, O-desmethyl venlafaxine (ODV) . A joint population pharmacokinetic (PPK) model has been developed to characterize their pharmacokinetic characters simultaneously .

Mechanism of Action

Target of Action

Rac Deoxy-O-desmethyl Venlafaxine, also known as “racDeoxy-O-desmethylVenlafaxine” or “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol”, is a metabolite of Venlafaxine . Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . Therefore, it’s reasonable to infer that Rac Deoxy-O-desmethyl Venlafaxine may also target the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft .

Mode of Action

The exact mechanism of action of Rac Deoxy-O-desmethyl Venlafaxine is unknown. It is thought to potentiate the neurotransmitters serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake . This results in an increase in the extracellular concentrations of these neurotransmitters and subsequent enhancement of neurotransmission .

Biochemical Pathways

The biochemical pathways affected by Rac Deoxy-O-desmethyl Venlafaxine are likely to be those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the compound can enhance the signaling pathways mediated by these neurotransmitters, potentially leading to downstream effects such as mood elevation .

Pharmacokinetics

Venlafaxine is primarily metabolized into the active metabolite O-desmethyl-Venlafaxine (ODV), which has serotonin and norepinephrine reuptake inhibition properties . The mean plasma half-lives of Venlafaxine and ODV are 5(±2) hours and 11(±2) hours, respectively . Steady-state concentrations of Venlafaxine and ODV are attained within 3 days of oral multiple-dose therapy

Result of Action

The molecular and cellular effects of Rac Deoxy-O-desmethyl Venlafaxine’s action are likely to be related to its potential effects on serotonin and norepinephrine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound may enhance neurotransmission and lead to effects such as mood elevation .

Safety and Hazards

properties

IUPAC Name |

4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFZQQZVCEESN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)